molecular formula C15H30O2 B1229580 2-Methylbutyl decanoate CAS No. 68067-33-4

2-Methylbutyl decanoate

Cat. No.: B1229580
CAS No.: 68067-33-4
M. Wt: 242.4 g/mol
InChI Key: JRJPVFOFQVUVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Branched-Chain Alkyl Esters in Contemporary Chemical Research

Branched-chain alkyl esters are a significant class of organic compounds with diverse applications and research interest. solubilityofthings.comebsco.com Unlike their straight-chain counterparts, the branching in their alkyl groups can lead to distinct physical and chemical properties. nih.gov These esters are integral components in the production of various materials, serving as plasticizers and lubricants. cymitquimica.com

In the field of food science and biotechnology, branched-chain esters are recognized for their contribution to the aroma and flavor profiles of fermented products like wine, beer, and cheese. researchgate.netmdpi.comufla.br For example, esters such as 2-methylbutyl acetate (B1210297) are known to contribute fruity and banana notes to wine, even at subthreshold concentrations. researchgate.net The presence and concentration of these esters, including 2-methylbutyl decanoate (B1226879), are actively studied in the context of fermentation processes and their impact on the final sensory qualities of consumer products. mdpi.comacs.org

Furthermore, in materials science and cosmetology, the structure of alkyl esters influences their physical state, ranging from oils to waxy solids, and their function as skin conditioning agents. cir-safety.org Research into branched-chain esters has also explored their physicochemical properties, such as solubility and dermal permeation, which are lower compared to straight-chain esters, a factor relevant in applications like transdermal drug delivery systems. nih.gov The study of these esters often involves understanding how their molecular structure affects their interactions in various chemical environments. acs.org

Academic Inquiry Framework for 2-Methylbutyl Decanoate

The academic investigation of this compound is centered on its synthesis, characterization, and identification in various matrices. It is recognized as a metabolite and is classified as a decanoate ester. nih.govchemicalbook.com The compound is identified by the CAS Registry Number 68067-33-4. nih.govchemicalbook.com

Research efforts focus on elucidating its chemical and physical properties, which are crucial for its application and detection. These properties are determined through various analytical techniques. The structural formula and key identifiers provide the basis for its scientific study.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C15H30O2 nih.gov
Molecular Weight 242.40 g/mol nih.gov
Appearance Colorless to pale yellow clear liquid (est.) thegoodscentscompany.com
Boiling Point 280.00 to 281.35 °C @ 760.00 mm Hg (est.) thegoodscentscompany.comflavscents.com
Flash Point 257.00 °F TCC (125.00 °C) (est.) thegoodscentscompany.comflavscents.com
Specific Gravity 0.86300 to 0.86800 @ 25.00 °C thegoodscentscompany.com
Refractive Index 1.43000 to 1.43600 @ 20.00 °C thegoodscentscompany.com
Water Solubility 0.134 mg/L @ 25 °C (est.) thegoodscentscompany.comflavscents.com

| LogP (o/w) | 6.234 (est.) | thegoodscentscompany.comflavscents.com |

This table is interactive. Click on the headers to sort the data.

Spectral data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for its unambiguous identification and structural confirmation. nih.gov

Multidisciplinary Research Perspectives on this compound

The study of this compound extends across several scientific disciplines, reflecting its relevance in different contexts.

Analytical Chemistry : The detection and quantification of this compound in complex mixtures require sophisticated analytical methods. Techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (SPME-GC/MS) are employed to identify its presence in food and beverage samples. acs.org Chiral gas chromatography has been used to study the enantiomers of related branched-chain esters, such as 2-methylbutyl acetate, revealing the prevalence of specific stereoisomers in natural products. researchgate.net

Regulatory Science : The European Food Safety Authority (EFSA) has evaluated this compound as part of its assessments on flavoring substances. thegoodscentscompany.comthegoodscentscompany.com Such evaluations are crucial for establishing its use in food products. These assessments are part of a broader framework for ensuring the safety of food additives. who.int

Enantiomeric Research : The existence of stereoisomers, specifically the (S)- and (R)-enantiomers, presents another dimension of research. The (S)-enantiomer of this compound is identified by the CAS number 55195-23-8. flavscents.comthegoodscentscompany.com Studies on related chiral esters, like ethyl 2-methylbutanoate, have shown that different enantiomers can have distinct sensory impacts, enhancing specific fruit aroma notes in wine. researchgate.net This highlights the importance of stereochemistry in flavor perception.

Table 2: Research Findings on this compound and Related Esters

Research Area Finding Compound(s) Studied Source
Food Volatiles Identified as a volatile compound in artisanal Minas cheese. This compound ufla.br
Fermentation Science Detected as a volatile organic compound produced by Saccharomyces cerevisiae during sucrose (B13894) fermentation. This compound acs.org
Beverage Chemistry Identified as a yeast-derived metabolite in commercial beer, with its concentration changing during fermentation. 2-methylbutyl acetate, Ethyl decanoate mdpi.com

| Enology | The (S)-enantiomer of 2-methylbutyl acetate was found exclusively in some wines and shown to enhance fruity aroma perception even at subthreshold levels. | (S)-2-methylbutyl acetate | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68067-33-4

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

2-methylbutyl decanoate

InChI

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3

InChI Key

JRJPVFOFQVUVLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(C)CC

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)CC

Other CAS No.

68067-33-4

Origin of Product

United States

Occurrence and Natural Distribution of 2 Methylbutyl Decanoate

Identification and Quantification in Fermented Beverage Systems

2-Methylbutyl decanoate (B1226879) is a recognized constituent of the volatile fraction of numerous alcoholic beverages, where it imparts specific sensory characteristics. Its formation is primarily attributed to the metabolic activity of yeast during the fermentation process.

The aroma of wine is a complex mixture of a vast number of volatile compounds, including a significant variety of esters. hawaiibevguide.com Branched-chain esters, such as those derived from 2-methylbutanol, are known to contribute to the fruity notes in wine. Specifically, the related compound (S)-2-methylbutyl acetate (B1210297) is found in both red and white wines, with its concentration generally being higher in red wines and increasing with age. nih.gov This compound, even at subthreshold concentrations, has been associated with blackberry and banana notes and can modify the perception of other fruity aromas. nih.gov

While the acetate ester is well-documented, the presence of 2-methylbutyl decanoate is less frequently quantified in wine analysis literature. However, the precursors for its formation—2-methylbutanol (a higher alcohol produced by yeast from the amino acid isoleucine) and decanoic acid (a medium-chain fatty acid also synthesized by yeast)—are common in wine. nih.gov The enzymatic esterification of these precursors by yeast is the primary pathway for the formation of such esters. nih.gov Studies on the volatile profiles of different wine varieties have identified a wide range of ethyl and acetate esters, which are crucial to the characteristic aroma of the wine. hawaiibevguide.comovid.com The levels of these esters can be influenced by the grape variety, the yeast strain used for fermentation, and the winemaking conditions. mdpi.com

This compound has been identified as a volatile component in various distilled spirits. In plum spirits, its concentration can vary depending on the production method, including the distillation technique and aging process. Research on Montenegrin plum spirits has provided quantitative data on this compound.

A study on old plum brandies also identified 2-methylbutyl acetate as a contributor to the fruity and flowery aroma of the distillates. ftb.com.hr In freshly distilled Cognac, while a wide array of volatile compounds have been identified, including numerous esters that contribute to its characteristic aroma, specific quantification of this compound is not extensively detailed in the available research. researchgate.netresearchgate.net However, the presence of its precursors and other related esters is well-established.

Table 1: Concentration of Selected Esters in Plum Spirits

Compound Distillation Method Minimum Concentration (mg/L) Maximum Concentration (mg/L) Mean Concentration ± SD (mg/L)
This compound Single Distillation 0.001 0.277 0.133 ± 0.091
This compound Double Distillation 0.096 0.577 0.278 ± 0.168
3-Methylbutyl decanoate Single Distillation 0.001 0.250 0.119 ± 0.081
3-Methylbutyl decanoate Double Distillation 0.087 0.528 0.258 ± 0.153

Data sourced from a study on Montenegrin plum spirits.

Contribution to Volatile Compound Profiles in Plant Systems

In the plant kingdom, this compound and other branched-chain esters are significant components of the volatile organic compound (VOC) profiles of many fruits, playing a crucial role in their characteristic aroma.

The aroma of apples is determined by a complex mixture of over 300 volatile compounds, with esters being a dominant class in many cultivars. nih.gov Branched-chain esters, particularly 2-methylbutyl acetate, are considered key contributors to the aroma of several apple varieties. nih.govnih.gov For instance, 2-methylbutyl acetate is a major component of the aroma profile of 'Fuji' apples. mdpi.com

The composition and concentration of these volatile esters can vary significantly among different apple cultivars, influencing their unique aroma characteristics. mdpi.comresearchgate.net While direct quantification of this compound in apples is not widely reported, the data for the closely related 2-methylbutyl acetate illustrates the importance of this class of compounds in the apple volatilome.

Table 2: Concentration of 2-Methylbutyl Acetate in the Peel of Various Apple Cultivars

Apple Cultivar Concentration (µg/kg FW)
Fuji (FJ) 136.21 ± 21.03
Golden Delicious (GD) 1.83 ± 0.28
Granny Smith (GS) Not Detected
Honey Crisp (HC) 18.23 ± 3.15
Jazz (JZ) 11.27 ± 2.11

Data represents the mean concentration ± standard deviation. mdpi.com

Beyond apples, branched-chain volatile organic compounds are ubiquitous in the aroma profiles of a wide range of fruits. The biosynthesis of these compounds is generally linked to the metabolism of branched-chain amino acids like leucine, isoleucine, and valine. While specific data for this compound is sparse, the presence of other branched-chain esters has been documented in various fruits, contributing to their diverse and characteristic aromas.

Microbial Bioproduction and Metabolite Profiling

The presence of this compound in fermented beverages is a direct result of microbial bioproduction, primarily by yeast of the Saccharomyces cerevisiae species during alcoholic fermentation. nih.gov The biosynthesis of this ester is dependent on the availability of its two precursors: 2-methylbutan-1-ol and decanoic acid, both of which are products of yeast metabolism.

The alcohol moiety, 2-methylbutan-1-ol, is a higher alcohol (or fusel alcohol) that is formed from the catabolism of the branched-chain amino acid L-isoleucine via the Ehrlich pathway. mdpi.com The acid moiety, decanoic acid (also known as capric acid), is a medium-chain fatty acid synthesized by yeast as an intermediate in the fatty acid biosynthesis pathway. nih.gov

The final step in the formation of this compound is the esterification of 2-methylbutan-1-ol with decanoyl-CoA (the activated form of decanoic acid), a reaction catalyzed by yeast enzymes known as alcohol acyltransferases (AATs). nih.gov The expression and activity of these enzymes, along with the intracellular concentrations of the precursor alcohol and acyl-CoA, are critical factors that determine the final concentration of the ester in the fermented product. nih.gov Different yeast strains exhibit varying capacities for producing specific esters, which is a key reason for the diverse aroma profiles of different wines and beers. mdpi.com

Secretion by Yeast Strains (e.g., Saccharomyces cerevisiae) During Fermentation Processes

During the fermentation of alcoholic beverages, yeast strains, particularly Saccharomyces cerevisiae, produce a wide array of secondary metabolites that contribute significantly to the final flavor and aroma profile. mdpi.comresearchgate.netabertay.ac.uk Among these are various esters, including this compound. The formation of this ester is a result of the yeast's metabolic activity, specifically through the esterification of decanoic acid with 2-methylbutan-1-ol. nih.govebi.ac.uk

The production of this compound and other esters is influenced by several factors, including the specific yeast strain used, the fermentation temperature, and the composition of the fermentation medium. researchgate.net For instance, different strains of Saccharomyces cerevisiae will produce varying concentrations of flavor congeners, leading to the distinct sensory characteristics of different beers, wines, and other fermented beverages. mdpi.com While the presence of this compound is a known outcome of yeast fermentation, the precise concentrations can vary widely.

Role as a Biological Metabolite in Specific Cellular Systems

This compound is classified as a biological metabolite, meaning it is an intermediate or product of metabolism. nih.govebi.ac.uk In the context of yeast, its formation is linked to the metabolism of amino acids and fatty acids. The alcohol precursor, 2-methylbutan-1-ol, is a higher alcohol, or fusel alcohol, derived from the catabolism of the amino acid isoleucine via the Ehrlich pathway. nih.gov

The other precursor, decanoic acid (also known as capric acid), is a medium-chain fatty acid that is a common metabolic product in many organisms. The enzymatic condensation of an acyl-CoA, in this case, decanoyl-CoA, with the alcohol 2-methylbutan-1-ol results in the formation of this compound. This process is a part of the yeast's secondary metabolism, which is not essential for its growth but plays a crucial role in the interaction of the organism with its environment and, in the case of fermented beverages, the development of flavor. mdpi.com

Trace Analysis in Diverse Food Matrices (e.g., Dairy Products)

Beyond its role in fermented beverages, this compound has been identified in trace amounts in various food products, including dairy items. Its presence in these matrices can be due to its use as a flavoring agent. The analysis of such trace compounds in complex food matrices like dairy products requires sensitive analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the detection and quantification of volatile and semi-volatile organic compounds like this compound in food. nih.gov Sample preparation for dairy products often involves extraction techniques to isolate the flavor compounds from the high-fat and protein matrix. semanticscholar.org

The following interactive data table provides information on the usage levels of this compound in dairy products as a flavoring agent.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0

Data sourced from The Good Scents Company, reflecting industry-reported usage levels. thegoodscentscompany.com

Biosynthetic Pathways and Metabolic Transformations of 2 Methylbutyl Decanoate

Elucidation of De Novo Biosynthesis Mechanisms in Biological Systems

The de novo synthesis of 2-methylbutyl decanoate (B1226879) is a multi-step process involving the formation of its alcohol and acyl-CoA precursors, followed by their enzymatic condensation.

The final and crucial step in the biosynthesis of 2-methylbutyl decanoate is the esterification of 2-methylbutan-1-ol with decanoyl-CoA. This reaction is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govoup.com AATs facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, resulting in the formation of an ester and coenzyme A (CoA). plos.orgnih.gov

In various organisms, including fruits and yeast, specific AATs exhibit the ability to utilize a range of alcohol and acyl-CoA substrates, leading to the production of a diverse profile of volatile esters. nih.govnih.gov The synthesis of this compound specifically requires an AAT that can accommodate both 2-methylbutan-1-ol and the ten-carbon chain of decanoyl-CoA. nih.govresearchgate.net While AATs are the primary drivers of ester synthesis, some esterases, which typically catalyze the hydrolysis of esters, can, under certain conditions, also facilitate the reverse reaction of esterification. nih.govucdavis.edu However, their contribution to the de novo synthesis of esters like this compound is generally considered to be less significant than that of AATs.

The general reaction for the formation of this compound is as follows: 2-methylbutan-1-ol + decanoyl-CoA ⇌ this compound + CoA-SH

The alcohol moiety of this compound, 2-methylbutan-1-ol, is derived from the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. acs.orgymdb.ca This metabolic route, often referred to as the Ehrlich pathway, is particularly active in yeast and plants. nih.govacs.org

The degradation of L-isoleucine begins with a transamination step, converting it to its corresponding α-keto acid, α-keto-β-methylvalerate. mdpi.comtandfonline.com This is followed by an irreversible decarboxylation to form 2-methylbutanal. nih.gov Finally, the aldehyde is reduced to 2-methylbutanol by an alcohol dehydrogenase. acs.orgnih.gov It is this de novo synthesized 2-methylbutanol that serves as the direct precursor for the subsequent esterification reaction. nih.gov

The acyl precursor, decanoyl-CoA, is a product of fatty acid metabolism. It can be generated through the β-oxidation of longer-chain fatty acids or synthesized de novo. nih.gov The availability of both 2-methylbutanol and decanoyl-CoA within the cell is a critical determinant for the rate of this compound production. nih.gov

Table 1: Key Steps in the Biosynthesis of this compound Precursors

Precursor Metabolic Pathway Key Intermediate(s) Key Enzyme(s)
2-Methylbutan-1-ol Isoleucine Degradation (Ehrlich Pathway) α-keto-β-methylvalerate, 2-methylbutanal Branched-chain aminotransferase, Decarboxylase, Alcohol dehydrogenase

The production of this compound is highly dependent on the substrate specificity and kinetic properties of the involved alcohol acyltransferases (AATs). nih.gov Studies on various AATs from different organisms have revealed a broad but distinct range of substrate preferences.

For instance, AATs from different strawberry cultivars show varying affinities for different alcohols and acyl-CoAs. researchgate.net Generally, the affinity (as indicated by a lower Km value) of these enzymes increases with the chain length of both the alcohol and the acyl-CoA. researchgate.netnih.gov This suggests that an AAT involved in this compound synthesis would likely have a favorable affinity for both the branched, five-carbon 2-methylbutanol and the ten-carbon decanoyl-CoA. researchgate.net

Kinetic analyses of AATs have shown that while they can be quite promiscuous, certain enzymes exhibit higher catalytic efficiencies (kcat/Km) for specific substrate pairings. nih.gov For example, some AATs may preferentially bind to and convert longer-chain alcohols and acyl-CoAs. The regulation of AAT activity is also a key factor, with Coenzyme A (CoA-SH), a product of the esterification reaction, acting as a modulator—activating at low concentrations and inhibiting at higher concentrations in some melon AATs. acs.org

Table 2: Representative Kinetic Parameters of Alcohol Acyltransferases

Enzyme Source Substrate Apparent Km (µM) Apparent Vmax (nmol product/hr/µg protein)
Fragaria × ananassa (Strawberry) SAAT Acetyl-CoA 104.2 4.5
Saccharomyces cerevisiae Atf1p Acetyl-CoA 61 ± 9 -
Saccharomyces cerevisiae Atf1p Butyryl-CoA 25 ± 1 -
Saccharomyces cerevisiae Atf1p Hexanoyl-CoA 12 ± 3 -
Saccharomyces cerevisiae Atf1p Octanoyl-CoA 3 ± 1 -

Note: Data is illustrative of AAT kinetics and not specific to this compound formation unless stated. The kcat for S. cerevisiae Atf1p with various acyl-CoAs was found to be in the range of 0.2–1 s−1. nih.govnih.gov

Microbial Biotransformation of Structurally Related Substrates

Microorganisms are capable of a wide array of biotransformation reactions, including the modification of esters and their precursors. While specific studies on the microbial biotransformation of this compound are limited, the principles can be inferred from transformations of structurally similar compounds.

For example, various microbial systems, including bacteria and fungi, can be employed for the synthesis or modification of alkyl esters. researchgate.netdntb.gov.ua Some microorganisms can utilize alcohols and fatty acids to produce a range of esters. frontiersin.org Conversely, certain microbes possess esterases that can hydrolyze esters, which is a key consideration in fermentation processes where both ester formation and degradation can occur simultaneously. ucdavis.edu

Furthermore, microorganisms can transform related molecules. For instance, some bacteria can convert oleic acid into other valuable compounds like γ-dodecalactone and 10-ketostearic acid. tandfonline.com This demonstrates the metabolic versatility of microbes to modify long-chain fatty acid derivatives, a category to which decanoic acid (the acyl part of this compound) belongs. The biotransformation of citronellal (B1669106) and related compounds by fungi also highlights the capacity of microbes to act on branched-chain molecules. tandfonline.com

Degradation Pathways and Metabolic Fate in Biological Matrices

The primary pathway for the degradation of this compound in biological systems is enzymatic hydrolysis. This reaction is catalyzed by carboxylesterases (CXEs), which break the ester bond to release the constituent alcohol (2-methylbutan-1-ol) and carboxylic acid (decanoic acid). ucdavis.edunih.gov

This hydrolytic activity has been observed in various biological matrices, including fruits, where the balance between ester synthesis by AATs and ester degradation by CXEs can influence the final aroma profile. nih.gov For example, in strawberries, specific carboxylesterases have been identified that can hydrolyze esters like hexyl acetate (B1210297), demonstrating the enzymatic machinery for ester breakdown is present. nih.gov

Once hydrolyzed, the resulting products enter their respective metabolic pathways:

2-Methylbutan-1-ol: Can be oxidized back to 2-methylbutanal and subsequently to 2-methylbutyryl-CoA, which can then enter the branched-chain amino acid degradation pathway. mdpi.comfrontiersin.org

Decanoic Acid: As a medium-chain fatty acid, it can be activated to decanoyl-CoA and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. mdpi.com

Chemical Synthesis Methodologies for 2 Methylbutyl Decanoate and Analogues

Classical Esterification Reactions and Optimizations

Classical esterification, often referred to as Fischer-Speier esterification, is a cornerstone of organic synthesis and a primary method for producing 2-methylbutyl decanoate (B1226879). This approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Direct Condensation Approaches Involving Decanoic Acid and 2-Methylbutan-1-ol

The direct condensation of decanoic acid and 2-methylbutan-1-ol is the most straightforward chemical route to 2-methylbutyl decanoate. nih.gov This reaction is an equilibrium process where the acid and alcohol react to form the ester and water. To drive the reaction towards the product side and achieve high yields, it is often necessary to remove the water as it is formed, typically through azeotropic distillation. The reaction is generally heated to increase the reaction rate.

CH₃(CH₂)₈COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃(CH₂)₈COO(CH₂)₂CH(CH₃)₂ + H₂O

While effective, this method can have limitations such as the use of harsh reaction conditions and the potential for side reactions, particularly with sensitive substrates.

Catalytic Enhancements in Homogeneous and Heterogeneous Systems

To improve the efficiency and sustainability of direct esterification, various catalytic systems have been investigated. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid, are commonly used as homogeneous catalysts. researchgate.net These catalysts are highly effective in protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss. researchgate.net

Heterogeneous Catalysis: To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and metal oxides. researchgate.net Heterogeneous catalysts offer several advantages, including ease of separation from the reaction product, potential for reuse, and often milder reaction conditions. For instance, seashells have been utilized as a nano-biocomposite, proving to be an excellent heterogeneous multifunctional catalyst for the green synthesis of esters like isoamyl acetate (B1210297) under solvent-free conditions. researchgate.net

Ionic liquids have also emerged as a promising alternative, acting as both the solvent and the catalyst in some cases. mdpi.com Their use can lead to enhanced reaction rates and improved selectivity. mdpi.com

Biocatalytic Synthesis Utilizing Specific Lipases and Esterases

Biocatalysis has gained significant attention as a green and sustainable alternative for the synthesis of esters. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under mild conditions.

Selection and Engineering of Biocatalysts for Ester Production

Lipases (EC 3.1.1.3) are particularly well-suited for ester synthesis due to their ability to function in non-aqueous or low-water environments, which favors the reverse reaction of hydrolysis. nih.gov These enzymes can be sourced from various microorganisms, with those from Candida, Rhizomucor, and Aspergillus species being widely used. nih.govfrontiersin.org The selection of the appropriate lipase (B570770) is crucial as it can significantly influence the reaction's efficiency and selectivity.

For instance, lipases can exhibit specificity towards the chain length of both the alcohol and the carboxylic acid. Cutinase from Thermobifida fusca has shown broad substrate selectivity, which can be advantageous for producing a variety of esters. researchgate.net Furthermore, enzyme engineering techniques, such as directed evolution and rational design, can be employed to improve the stability, activity, and selectivity of lipases for specific applications. frontiersin.org

Process Optimization for Enzyme-Mediated Synthesis Efficiency

To maximize the yield and efficiency of biocatalytic ester synthesis, several process parameters need to be optimized. These include:

Enzyme Immobilization: Immobilizing lipases on solid supports offers numerous benefits, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation and enzyme reuse. nih.gov Various materials, such as porous polymers and silica (B1680970), have been used as supports. frontiersin.org

Water Activity: The amount of water in the reaction system is a critical parameter. While a small amount of water is often necessary to maintain the enzyme's active conformation, excess water will promote the reverse reaction (hydrolysis). Therefore, controlling water activity is essential for maximizing ester yield.

Table 1: Comparison of Catalytic Systems for Ester Synthesis

Catalyst Type Examples Advantages Disadvantages
Homogeneous H₂SO₄, HCl, p-toluenesulfonic acid High catalytic activity Difficult to separate from product, corrosive, potential for side reactions
Heterogeneous Ion-exchange resins, zeolites, metal oxides Easy separation, reusable, often milder conditions Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations
Biocatalysts (Lipases) Candida antarctica lipase B (CALB), Thermomyces lanuginosus lipase (TLL) High selectivity, mild reaction conditions, environmentally friendly Higher cost, potential for inhibition, requires optimization of reaction parameters

Chemoenzymatic Strategies for Stereoselective Synthesis of Chiral 2-Methylbutyl Esters

The 2-methylbutyl moiety in this compound contains a chiral center, meaning it can exist as two different stereoisomers (enantiomers). ontosight.ai For applications where a specific enantiomer is desired, such as in the synthesis of pharmaceuticals or fine chemicals, stereoselective synthesis is required. Chemoenzymatic strategies, which combine chemical synthesis with biocatalytic steps, are powerful tools for achieving high enantiomeric purity. nih.govrsc.org

In this approach, a racemic mixture of 2-methylbutan-1-ol can be resolved using a lipase that selectively esterifies one of the enantiomers. For example, a lipase might preferentially react with (R)-2-methylbutan-1-ol, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric excess. rsc.org Lipases such as those from Pseudomonas cepacia and Chromobacterium viscosum have been successfully used in the kinetic resolution of racemic alcohols and their esters. nih.gov This method allows for the production of enantiomerically pure (R)- and (S)-2-methylbutyl esters, which can serve as valuable chiral building blocks in organic synthesis. rsc.org

Advanced Reaction Engineering and Process Intensification in Ester Synthesis (e.g., Reactive Distillation)

The synthesis of esters, including this compound and its analogues, is frequently governed by chemical equilibrium. Advanced reaction engineering principles, particularly through process intensification, offer robust solutions to overcome these limitations, enhance efficiency, and improve process economics. Reactive distillation (RD) stands out as a prime example of process intensification, integrating chemical reaction and separation into a single apparatus. walshmedicalmedia.comscispace.com This integration leads to significant advantages, including reduced capital investment, substantial energy savings, increased product selectivity, and simplified process flowsheets. walshmedicalmedia.comscispace.comresearchgate.net

The core principle of reactive distillation in ester synthesis lies in its ability to continuously remove one or more products from the reaction zone. walshmedicalmedia.com For equilibrium-limited esterification reactions, the in-situ removal of a volatile product, such as water or the ester itself, shifts the reaction equilibrium towards the product side, thereby driving the reaction to a higher conversion rate than would be achievable in a conventional reactor. walshmedicalmedia.comresearchgate.net

The synthesis of fatty acid esters like methyl decanoate via reactive distillation can be challenging due to the difficulty of maintaining the reactants together in the reaction zone; for instance, the highly volatile methanol (B129727) tends to separate easily from the less volatile decanoic acid. researcher.liferesearchgate.net However, studies have explored various batch reactive distillation configurations to address these challenges.

Comparison of Batch Reactive Distillation Configurations for Methyl Decanoate Synthesis

ConfigurationFeed ConditionPerformance CharacteristicsSource
Semibatch Distillation (SBD)Equimolar ReactantsBetter performance in terms of production time and energy usage compared to i-CBD. researcher.life
Integrated Conventional Batch Distillation (i-CBD)Excess MethanolSuperior performance with shorter production times and greater energy savings. researcher.life
Semibatch Distillation (SBD) with Two-Reflux-IntervalEquimolar ReactantsOptimized strategy shows superior performance over a single-reflux interval, reducing batch time and energy use. researcher.life

Advanced and Hybrid Reactive Distillation Processes

To further intensify ester synthesis and tackle specific separation challenges, such as the removal of water or the separation of azeotropes, several advanced and hybrid reactive distillation processes have been developed. researchgate.net

Azeotropic and Extractive Reactive Distillation (ERD & RED) : These methods involve the use of an entrainer to facilitate the separation of byproducts, particularly water. The entrainer forms a low-boiling azeotrope with water, allowing for its efficient removal from the top of the column, which is a common strategy to overcome equilibrium limitations in esterification. researchgate.net

Pressure-Swing Reactive Distillation (PSRD) : This technique is employed for systems that form pressure-sensitive azeotropes. By operating different sections of the distillation process at different pressures, the composition of the azeotrope can be shifted, allowing for effective separation that would be difficult at a single pressure. researchgate.net

Membrane-Assisted Reactive Distillation (M-RD) : This innovative approach couples a reactive distillation column with a membrane separation unit. scispace.comresearchgate.net Membranes, often utilizing pervaporation or vapor permeation, are highly selective for specific components like water. researchgate.net In ester synthesis, a membrane can be connected to the reboiler or another part of the column to continuously remove the water byproduct, breaking the azeotrope and significantly enhancing reactant conversion. researchgate.net This has been studied for the production of esters like propyl propionate (B1217596) and ethyl acetate. researchgate.net

Microwave-Assisted Reactive Distillation (MW-RD) : The application of microwave irradiation offers a method for targeted and localized heating, which can potentially improve reaction rates and energy efficiency. scispace.comacs.org Studies on the synthesis of n-propyl propionate have investigated the effects of microwave heating on both the esterification reaction and the vapor-liquid equilibrium, identifying potential energy savings. acs.org

Reactive Dividing-Wall Columns (R-DWC) : This technology represents a further step in process integration, combining reaction and multi-component separation within a single column shell that contains a vertical partition. scispace.comresearchgate.net This configuration can lead to even greater energy and capital cost savings compared to conventional RD systems.

Catalytic Cyclic Distillation (CCD) : In this novel process, adding a catalyst to the trays of a cyclic distillation unit allows for better control over the liquid holdup and, consequently, the reaction time. This makes the application of reactive distillation feasible for slower reactions by providing significantly more catalyst and longer residence times per tray compared to conventional RD systems. scispace.com

The selection of a suitable catalyst is also a critical design parameter. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, are commonly used. walshmedicalmedia.comacs.org These catalysts are typically placed in structured packings or on distillation trays within the reactive zone of the column, providing efficient contact between the liquid, vapor, and catalyst phases. walshmedicalmedia.com

Advanced Analytical Strategies for Structural Elucidation and Quantification of 2 Methylbutyl Decanoate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of 2-methylbutyl decanoate (B1226879). This powerful technique allows for the separation of volatile compounds from a complex matrix, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

The development of robust GC-MS methodologies is critical for both the qualitative identification and precise quantification of 2-methylbutyl decanoate in diverse and complex matrices, such as alcoholic beverages and fruit brandies. Methodologies often involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate and concentrate the volatile fraction containing the target analyte.

For qualitative analysis, the mass spectrum of a chromatographic peak is compared against established spectral libraries, like the NIST or Wiley libraries, for tentative identification. Confirmation is then achieved by comparing the retention time and mass spectrum with that of a pure standard of this compound.

Quantitative analysis is typically performed using an internal standard method to correct for variations in sample preparation and injection volume. A known concentration of a compound not naturally present in the sample, but with similar chemical properties to this compound, is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve from which the concentration of this compound in the sample can be determined.

A common approach involves using a non-polar or medium-polarity capillary column for the chromatographic separation, which allows for the resolution of this compound from other volatile esters. The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis, focusing on characteristic fragment ions of this compound.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40 °C (2 min hold), ramp at 5 °C/min to 280 °C (5 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

To ensure the reliability of analytical results, especially at trace levels, rigorous validation of the GC-MS method is essential. Validation protocols assess several key performance characteristics of the method.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis on the resulting calibration curve.

Accuracy: The closeness of the measured value to the true value. Accuracy is often determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (within-day precision) and reproducibility (between-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often calculated based on the signal-to-noise ratio of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

While GC-MS can identify and quantify the chemical compounds present in a sample, it does not provide direct information about their sensory impact. Gas chromatography-olfactometry (GC-O) is a technique that addresses this by allowing a trained sensory panel to assess the odor of the compounds as they elute from the gas chromatograph.

Chiral Separation Techniques for Enantiomeric Distribution Analysis of 2-Methylbutyl Esters

2-Methylbutanol, the alcohol moiety of this compound, is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (S)-(+)-2-methylbutanol and (R)-(-)-2-methylbutanol. Consequently, this compound can also exist as two enantiomers. The enantiomeric distribution of chiral compounds can be a significant indicator of their origin, as biological systems often produce or metabolize enantiomers in specific ratios.

Chiral gas chromatography is the primary technique used for the enantiomeric separation of 2-methylbutyl esters. This is achieved by using a chiral stationary phase (CSP) in the GC column. These stationary phases are typically derivatives of cyclodextrins, which create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation in time as they travel through the column.

The analysis of the enantiomeric ratio of this compound can be used to authenticate natural flavors, as a racemic mixture (a 1:1 ratio of the two enantiomers) may indicate a synthetic origin, whereas a non-racemic ratio is often characteristic of a biological source.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy can be used to identify the different types of protons present in the molecule and their connectivity. For instance, the chemical shifts and splitting patterns of the signals can distinguish the protons on the decanoate chain from those on the 2-methylbutyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

Beyond basic one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques are crucial for definitively identifying isomers and fully assigning all proton and carbon signals. For a molecule like this compound, which has several structural isomers (e.g., other decanoate esters with different butyl isomers), these advanced techniques are invaluable.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity throughout the entire molecule, confirming the structure of both the alkyl chain and the ester group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is particularly useful for establishing the connectivity across the ester linkage, by showing a correlation between the protons on the carbon adjacent to the ester oxygen and the carbonyl carbon of the decanoate moiety.

By combining the information from these advanced NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, allowing for its clear differentiation from other isomeric esters.

Infrared (IR) Spectroscopy and Other Spectroscopic Methods for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. savemyexams.com By irradiating a sample with infrared light, specific covalent bonds absorb energy at characteristic frequencies, causing them to vibrate. savemyexams.com This absorption pattern is recorded as an IR spectrum, which provides a unique molecular "fingerprint." savemyexams.com

For this compound, a saturated ester, the most prominent absorption bands are associated with its ester functional group. The carbonyl (C=O) bond exhibits a strong, sharp absorption peak typically found in the 1750-1735 cm⁻¹ region. masterorganicchemistry.com Additionally, the carbon-oxygen (C-O) single bonds within the ester group produce two characteristic stretching bands in the 1300-1000 cm⁻¹ range. researchgate.net The presence of alkane C-H bonds is confirmed by strong absorptions between 2850 and 3000 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1750-1735 Strong, Sharp
C-O (Ester) Stretch 1300-1000 Strong to Medium
C-H (Alkane) Stretch 3000-2850 Strong

This table summarizes the expected IR absorption frequencies for the primary functional groups in this compound.

Purity assessment via IR spectroscopy involves comparing the spectrum of a sample to that of a known pure standard. nolab.no The appearance of unexpected peaks can indicate the presence of impurities. For instance, a broad absorption band around 3200-3600 cm⁻¹ would suggest the presence of an alcohol (O-H stretch), such as unreacted 2-methylbutan-1-ol. masterorganicchemistry.com Similarly, a broad peak in the 2500-3300 cm⁻¹ range overlapping the C-H stretching region would indicate contamination with a carboxylic acid, like decanoic acid. libretexts.org Fourier-Transform Infrared (FTIR) spectroscopy can be used to determine the conversion rate of esterification reactions by analyzing the relative intensities of the carbonyl peaks of the reactant carboxylic acid and the product ester. ufn.edu.br

While IR spectroscopy is excellent for functional group identification, it is often used in conjunction with other spectroscopic methods for complete structural elucidation and purity verification. Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy gives detailed information about the carbon-hydrogen framework, allowing for unambiguous structure determination.

Optimized Sample Preparation and Extraction Methodologies (e.g., Solid-Phase Microextraction - SPME)

The analysis of volatile compounds like this compound, especially from complex matrices such as food or environmental samples, requires an effective sample preparation step to isolate and concentrate the analyte. mdpi.com Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique that integrates sampling, extraction, and concentration into a single step. mdpi.comresearchgate.netnih.gov

The SPME process involves exposing a fused silica (B1680970) fiber, coated with a specific polymeric stationary phase, to a sample or its headspace. mdpi.com Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. mdpi.com The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. scielo.org.pe Headspace SPME (HS-SPME) is particularly advantageous for volatile analysis as it protects the fiber from non-volatile, high-molecular-weight components in the sample matrix. mdpi.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For a relatively non-polar ester like this compound, various fibers can be effective. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often chosen for its ability to adsorb a wide range of volatile and semi-volatile compounds of varying polarities and molecular weights. sci-hub.sefrontiersin.org

Table 2: Common SPME Fibers and Their Applications

Fiber Coating Abbreviation Primary Application
Polydimethylsiloxane PDMS Non-polar volatiles and semi-volatiles
Polyacrylate PA Polar semi-volatiles (e.g., phenols, alcohols)
Divinylbenzene/Carboxen/PDMS DVB/CAR/PDMS Broad range of volatiles and semi-volatiles (often used for flavor/aroma profiling)
Carboxen/Polydimethylsiloxane CAR/PDMS Volatile compounds and gases (C2-C12)

This table outlines common SPME fiber coatings and their general uses in volatile compound analysis.

Parametric Optimization for Enhanced Analyte Recovery

To achieve maximum sensitivity and reproducibility, the parameters of the SPME method must be carefully optimized. frontiersin.org This optimization is often performed using statistical approaches like response surface methodology (RSM) to assess the individual and interactive effects of various factors. frontiersin.orgoeno-one.eu

Key parameters for optimization include:

Extraction Temperature: Increasing the temperature generally increases the vapor pressure of analytes, facilitating their transfer to the headspace for HS-SPME. scirp.org However, excessively high temperatures can decrease the partitioning coefficient between the fiber and the analyte, leading to lower extraction efficiency, particularly for very volatile compounds. oeno-one.eu For esters in wine analysis, optimal temperatures are often found in the range of 40-60°C. oeno-one.eu

Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber can vary significantly. An optimized extraction time ensures maximum analyte adsorption without unnecessarily long analysis cycles. For many volatile esters, extraction times of 15 to 60 minutes are common. frontiersin.orgacs.org

Ionic Strength: The addition of salt (e.g., Sodium Chloride, NaCl) to aqueous samples can increase the extraction efficiency of many organic compounds. tandfonline.com This "salting-out" effect reduces the solubility of the analyte in the matrix, promoting its transfer to the headspace and subsequent adsorption by the fiber. However, this effect can be negative if the salt increases sample viscosity, which can hinder analyte mobility. researchgate.net

Agitation: Agitating the sample during extraction facilitates the mass transfer of analytes from the matrix to the headspace, reducing the time needed to reach equilibrium. scirp.org

Desorption Conditions: The temperature and time used to desorb the analytes from the SPME fiber into the GC injector are also critical. Incomplete desorption can lead to carryover between analyses, while temperatures that are too high can degrade the fiber coating. A typical desorption temperature is 250°C. frontiersin.org

Table 3: Parametric Optimization for SPME of Volatile Esters

Parameter Typical Range Principle of Optimization
Extraction Temperature 35 - 70°C Balances analyte volatility against the fiber's partitioning coefficient. frontiersin.orgoeno-one.eu
Extraction Time 15 - 60 min Aims to reach equilibrium for maximum analyte adsorption. frontiersin.orgacs.org
Ionic Strength (Salt Addition) 0 - 30% (w/v) Increases the activity coefficient of the analyte, promoting its release from the aqueous matrix. tandfonline.com
Agitation Speed 250 - 1000 rpm Accelerates mass transfer and reduces equilibration time. scirp.orgehu.es
Desorption Temperature 240 - 270°C Ensures complete transfer of analytes to the GC column without damaging the fiber. frontiersin.org

This table details the key parameters that are adjusted to optimize the recovery of volatile esters using SPME.

Chemometric and Multivariate Statistical Data Analysis in Comprehensive Volatile Profiling

The analysis of volatile compounds in complex samples by techniques like GC-MS often generates vast and intricate datasets, where a single sample can yield hundreds of peaks. sci-hub.se Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this data. nih.gov It allows for the visualization of patterns, classification of samples, and identification of compounds that are significant for differentiating between sample groups. rsc.org

When analyzing a volatile profile that includes this compound, several multivariate statistical methods are commonly employed:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used for data exploration and dimensionality reduction. aaqr.org It transforms the original variables (e.g., peak areas of all detected compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). researchgate.net The first few PCs capture the majority of the variance in the data. arccjournals.com By plotting the samples on a "scores" plot (e.g., PC1 vs. PC2), it is possible to visualize groupings, trends, and outliers. researchgate.netmdpi.com A corresponding "loadings" plot shows which original variables (volatile compounds) are responsible for the separation observed in the scores plot. researchgate.net PCA has been used to characterize VOC emissions from industrial parks and to differentiate food products based on their aroma profiles. nih.govaaqr.org

Linear Discriminant Analysis (LDA): Unlike PCA, LDA is a supervised method used to find the variables that best separate two or more predefined groups of samples (e.g., wines from different regions). nih.gov It maximizes the variance between groups while minimizing the variance within groups, making it a powerful tool for classification and identifying marker compounds.

Clustering Analysis (CA): This technique, often represented as a dendrogram, groups samples based on their similarity. nih.govrsc.org It is used to reveal the natural clustering within a dataset based on the measured volatile profiles.

These chemometric tools are indispensable for interpreting the comprehensive data from modern analytical platforms, allowing researchers to move beyond simple quantification to understand the complex relationships within a sample's volatile fingerprint. acs.orgmdpi.comnih.govmdpi.com

Table 4: Chemometric Methods in Volatile Profiling

Method Type Purpose Application Example
Principal Component Analysis (PCA) Unsupervised Data exploration, pattern recognition, dimensionality reduction. aaqr.org Visualizing the clustering of different saffron origins based on their overall volatile profiles. sci-hub.se
Linear Discriminant Analysis (LDA) Supervised Classification, finding variables that best separate known groups. nih.gov Identifying the specific esters and alcohols that differentiate grape marc spirits from various geographical regions. acs.org
Clustering Analysis (CA) Unsupervised Grouping samples based on similarity of their profiles. rsc.org Creating a dendrogram to show the similarity between different types of tea based on their aroma compounds. rsc.org

This table describes common multivariate statistical methods used to analyze complex volatile data sets.

Sensory Impact and Flavor Chemistry Research of 2 Methylbutyl Decanoate

Olfactory and Gustatory Contributions to Aroma and Flavor Perception in Food and Beverages

This ester is recognized for its contribution to the characteristic aroma profiles of several fruits and fermented beverages. Research has identified its presence in apples, where it is part of a complex mixture of volatile compounds that define the fruit's unique scent. nih.govnih.gov In apples, esters are the main volatile compounds, and their composition and concentration differ among varieties. nih.govnih.gov For instance, the biosynthesis of esters like 2-methylbutyl decanoate (B1226879) in apples often increases as the fruit matures, while the concentration of aldehydes, more dominant in immature apples, decreases. nih.gov It has also been noted in the aroma profile of certain banana cultivars, contributing to their specific flavor characteristics during the later stages of ripening. nih.gov

Table 1: Sensory Profile and Occurrence of 2-Methylbutyl Decanoate
AttributeDescriptionSource(s)
Aroma Descriptors Fruity, Waxy, Sweet thegoodscentscompany.com
Natural Occurrence Apples, Bananas, Hops, Wine nih.govnih.govthegoodscentscompany.com
Role in Food Flavoring Agent, Metabolite nih.govthegoodscentscompany.com
Common Food Applications Dairy products, baked goods, beverages, confectionery thegoodscentscompany.com

Synergistic and Antagonistic Interactions with Other Volatile Compounds in Complex Matrices

Synergistic interactions occur when the perceived intensity of a mixture of compounds is greater than the sum of the intensities of the individual components. For example, in apples, the characteristic "fruity" aroma is not from one ester alone, but from a specific blend of esters, alcohols, and aldehydes. mdpi.com The presence of this compound, alongside other esters like 2-methylbutyl acetate (B1210297) and ethyl 2-methylbutanoate, can enhance and round out the fruity perception in a way that none of the compounds could achieve alone. nih.govmdpi.com The interaction between esters and alcohols is particularly important; alcohols serve as precursors for ester biosynthesis and their presence can modulate the final aroma profile. nih.govresearchgate.net

Table 2: Potential Interactions of this compound with Other Volatiles
Interacting Compound ClassType of InteractionPotential Outcome on Flavor PerceptionExample Food Matrix
Other Aliphatic Esters (e.g., Hexyl acetate, 2-Methylbutyl acetate)SynergisticEnhancement of overall "fruity" and "sweet" aroma complexity.Apples, Wine mdpi.com
Alcohols (e.g., 1-Butanol, 2-Methyl-1-butanol)SynergisticComplements ester profile to create a more authentic "red apple" aroma. mdpi.comApples mdpi.com
Aldehydes (e.g., Hexanal)Context-DependentCan provide "green" notes that complement fruitiness or, if concentrations are imbalanced, can create off-notes.Fruits nih.gov
Oxidation Products (e.g., Methional)AntagonisticSuppression of fruity and fresh notes, leading to a stale flavor profile. researchgate.netWine, Beer researchgate.net

Quantitative Descriptive Analysis (QDA) and Sensory Evaluation Linkages to Chemical Data

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product. conicet.gov.ar In flavor research, QDA is a powerful tool for linking objective chemical measurements, such as the concentration of this compound, with subjective sensory perception recorded by a trained panel. conicet.gov.arcutm.ac.in

The QDA process involves a panel of trained assessors who develop a consensus vocabulary to describe the aroma, flavor, and texture attributes of a product. conicet.gov.ar They then rate the intensity of each attribute on a numerical scale. cutm.ac.in For a product containing this compound, such as an apple juice or a craft beer, the panel might develop descriptors like "fruity," "waxy," "apple-like," or "sweet aroma."

By concurrently analyzing the product samples using chemical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can precisely measure the concentration of volatile compounds, including this compound. The two sets of data—sensory scores from the QDA and chemical concentrations from the GC-MS—are then correlated using multivariate statistical techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) Regression. mdpi.comresearchgate.net This analysis can reveal which specific compounds are responsible for certain sensory characteristics. For example, a strong positive correlation between the concentration of this compound and the sensory panel's intensity ratings for "fruity aroma" would provide strong evidence of this compound's direct contribution to that specific flavor attribute. mdpi.com This linkage is crucial for understanding flavor chemistry and for quality control in food production.

Table 3: Example of QDA Correlation with Chemical Data for Apple Cultivars
Sensory Attribute (QDA)Associated Volatile Compound(s)Correlation StrengthAnalytical Method
Fruity/Estery AromaThis compound, Hexyl acetate, 2-Methylbutyl acetateHigh PositiveGC-MS
Green/Grassy AromaHexanal, (E)-2-HexenalHigh PositiveGC-MS
Sweet AromaThis compound, Ethyl 2-methylbutanoateModerate PositiveGC-MS
Stale/Cardboard Flavor(E)-2-NonenalHigh PositiveGC-MS

Influence of Processing Technologies and Storage Conditions on this compound Flavor Dynamics

The concentration of this compound, and thus its impact on flavor, is not static. It is significantly influenced by processing technologies and subsequent storage conditions. The stability of esters is a critical factor for the shelf-life and flavor quality of many food products. researchgate.net

During processing, thermal treatments like pasteurization can affect the volatile profile. While high temperatures can sometimes lead to the degradation of esters, they can also be formed during processes like fermentation in beer and wine, where yeast metabolism converts precursor fatty acids and alcohols into a wide array of esters. mdpi.com The specific yeast strain, fermentation temperature, and nutrient availability can all dictate the final concentration of this compound.

Storage conditions play a crucial role in the post-production flavor stability. Key factors include temperature, time, oxygen exposure, and light. researchgate.net Research on beer has shown that the concentration of flavor-active esters generally decreases over time, and this degradation is accelerated at higher storage temperatures. researchgate.net For instance, storing beer at room temperature leads to a more rapid decline in esters compared to storage at 4°C. researchgate.net In one study on lager beer, ethyl decanoate, an ester with a similar structure, was found to be one of the least stable, decreasing significantly over three months at room temperature. researchgate.net This loss is often due to hydrolysis, where the ester breaks back down into its constituent acid and alcohol, leading to a reduction in the desirable fruity aroma and potentially the formation of off-flavors. researchgate.net Packaging that limits oxygen ingress can help mitigate oxidative reactions that degrade flavor compounds and extend the product's shelf life. nih.gov

Table 4: Impact of Processing and Storage on this compound Concentration
FactorConditionEffect on ConcentrationResulting Flavor Impact
Processing Yeast Fermentation (Beer/Wine)Formation/IncreaseDevelopment of fruity, complex aromas.
Storage Temperature Elevated (e.g., Room Temp)Decrease (Degradation/Hydrolysis)Loss of fruity aroma, potential stale flavor development. researchgate.net
Low (e.g., 4°C)Greater StabilityPreservation of fresh, fruity flavor profile. researchgate.net
Storage Time Prolonged StorageGeneral DecreaseGradual decline in aroma intensity. researchgate.net
Oxygen Exposure High Oxygen Permeability PackagingDecrease (Oxidative Degradation)Accelerated staling and loss of positive flavor attributes. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 2 Methylbutyl Decanoate

Molecular Conformation, Energetics, and Stereochemical Investigations

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. For a flexible molecule like 2-methylbutyl decanoate (B1226879), which contains a long alkyl chain and a chiral center, multiple conformations exist.

Molecular Conformation and Energetics: Computational methods, particularly molecular mechanics and quantum mechanics, can be employed to explore the potential energy surface of 2-methylbutyl decanoate. This allows for the identification of stable conformers (local minima on the energy landscape) and the transition states that connect them. The long decanoate chain can adopt various folded and extended conformations, while rotation around the ester group and the bonds in the 2-methylbutyl group further increases the conformational complexity.

Energy calculations for each stable conformation would reveal their relative stabilities. Typically, extended-chain conformations are lower in energy in the gas phase, but this can be influenced by intermolecular interactions in condensed phases.

Stereochemical Investigations: this compound possesses a chiral center at the second carbon of the 2-methylbutyl group, leading to the existence of (S)-2-methylbutyl decanoate and (R)-2-methylbutyl decanoate enantiomers. thegoodscentscompany.com Computational methods can be used to investigate the energetic and structural differences between these stereoisomers. While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules, such as biological receptors, will differ. Diastereomeric interactions could also be modeled if another chiral center were present.

Table 1: Representative Data from Conformational and Stereochemical Analysis

Parameter Description Hypothetical Value/Observation
Dihedral Angles Key angles defining the backbone and side-chain orientation. Multiple low-energy staggered conformations for the decanoate chain.
Relative Energies Energy difference between various conformers. Extended conformer is likely the global minimum in the gas phase.
Rotational Barriers Energy required to rotate around specific single bonds. Barrier for C-O bond rotation in the ester group would be significant.

| Chirality | Presence of (R) and (S) enantiomers. | Calculations would confirm identical energies for (R) and (S) forms in isolation. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule.

Electronic Structure and Reactivity: Calculations would determine the distribution of electrons within this compound, highlighting regions of high and low electron density. This is crucial for understanding its reactivity. For instance, the carbonyl oxygen of the ester group is expected to have a partial negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon would be electrophilic.

Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Spectroscopic Properties: Quantum chemistry is a powerful tool for predicting various types of spectra. For this compound, it would be possible to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks, such as the strong C=O stretch of the ester group.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental data for structure verification. nih.gov

UV-Vis Spectra: While this compound is not expected to be a strong chromophore, calculations could predict its electronic transitions, which would likely be in the far-UV region.

| Calculated NMR Shifts | Predicted chemical shifts for ¹H and ¹³C. | Distinct signals for the methyl, methylene, and methine protons and carbons. |

Molecular Dynamics Simulations to Elucidate Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Solvation: MD simulations can be used to study how this compound behaves in different solvents, such as water or organic solvents. By placing a model of the molecule in a simulated box of solvent molecules, one can observe how the solvent molecules arrange themselves around the solute. Given its long hydrocarbon chain and polar ester head, this compound is amphiphilic. In water, water molecules would likely form a structured cage around the nonpolar tail (hydrophobic effect), while interacting more favorably with the polar ester group. In nonpolar solvents, van der Waals interactions would dominate.

Intermolecular Interactions: In a pure liquid state, MD simulations would reveal how multiple this compound molecules interact with each other. The simulations could show the extent of aggregation and the preferred orientation of the molecules. It is expected that the dominant interactions would be van der Waals forces between the long alkyl chains.

Table 3: Representative Data from Molecular Dynamics Simulations

Parameter Description Predicted Behavior
Radial Distribution Function Probability of finding a solvent molecule at a certain distance from a specific atom in the solute. In water, a sharp peak for water oxygen around the ester group's carbonyl oxygen.
Solvation Free Energy The free energy change associated with transferring the molecule from a vacuum to a solvent. Would quantify its solubility in different media.
Diffusion Coefficient A measure of how quickly the molecule moves through the solvent. Expected to be lower in more viscous solvents.

| Radius of Gyration | A measure of the molecule's compactness. | The molecule would likely be more compact in aqueous solution than in a nonpolar solvent. |

Predictive Modeling of Biological Activity and Receptor Interactions (within academic research boundaries, excluding clinical/safety)

While no specific clinical or safety studies are included here, the principles of predictive modeling can be applied to hypothesize potential biological interactions of this compound at a research level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Although specific QSAR studies on this compound are not published, it is included in chemical databases used for developing such models. umweltbundesamt.de A QSAR study would involve a dataset of similar esters with known activities (e.g., as fragrance components, pheromones, or enzyme inhibitors). Molecular descriptors (computationally derived properties like those in Table 2) for this compound and other molecules would be correlated with their biological activity to build a predictive model.

Receptor Interactions: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. If a potential protein target for this compound were identified (e.g., an olfactory receptor or an enzyme like a lipase), docking simulations could be performed. google.com These simulations would place the molecule into the binding site of the protein and calculate a binding score, which estimates the binding affinity. The results would also show the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the ester group could act as a hydrogen bond acceptor, while the alkyl chains would likely engage in hydrophobic interactions.

Table 4: Representative Data from Predictive Modeling

Modeling Approach Parameter Description
QSAR Molecular Descriptors Calculated properties used to build the model (e.g., logP, molecular weight, electronic properties).
QSAR Predicted Activity The biological activity estimated by the QSAR model.
Molecular Docking Binding Affinity/Score An estimation of the strength of the interaction between the ligand and the receptor.
Molecular Docking Binding Pose The predicted 3D orientation of the ligand within the receptor's binding site.

| Molecular Docking | Key Interactions | Specific amino acid residues involved in binding (e.g., through hydrogen bonds, hydrophobic contacts). |

Emerging Research Directions and Future Perspectives in 2 Methylbutyl Decanoate Studies

Discovery and Characterization of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of 2-methylbutyl decanoate (B1226879) involves the condensation of 2-methylbutan-1-ol and decanoic acid. acs.org The pathways providing these precursors are central to understanding its formation. The branched-chain alcohol, 2-methylbutan-1-ol, is derived from the catabolism of the amino acid isoleucine via the Ehrlich pathway. The straight-chain fatty acid, decanoic acid, is a product of fatty acid biosynthesis.

The final and critical step, the esterification of the alcohol and an activated form of the acid (typically an acyl-CoA), is catalyzed by ester-forming enzymes. In nature, this reaction is primarily carried out by alcohol acyltransferases (AATs). europa.euperflavory.com Research into fruit aroma has identified AATs as key enzymes in the production of a wide array of volatile esters, including branched-chain variants similar to 2-methylbutyl decanoate. perflavory.comshreechem.in

Current research focuses on discovering and characterizing novel enzymes with improved or specific activities. Four main types of ester-forming enzymes are known in microorganisms:

Alcohol Acyltransferases (AATs): The most common enzymes for flavor ester biosynthesis, condensing an alcohol and an acyl-CoA. europa.eucremeroleo.de

Esterases (including Lipases): These enzymes can catalyze esterification, often in non-aqueous environments, though their natural role is typically hydrolysis. cremeroleo.de

Hemiacetal Dehydrogenases: Involved in specific ester-forming reactions. cremeroleo.de

Baeyer–Villiger Monooxygenases: These enzymes can also form esters through oxidation of ketones. cremeroleo.de

A significant development has been the engineering of enzymes not naturally intended for ester synthesis. For example, researchers have successfully engineered chloramphenicol (B1208) acetyltransferases (CATs) to function as highly efficient and robust AATs for producing a variety of esters. europa.eu These engineered enzymes show promise for industrial-scale manufacturing due to their stability and compatibility with different microbial hosts. europa.eu The discovery of wax ester synthases (WS) has also provided new avenues for producing tailored bio-esters through enzyme engineering. researchgate.net

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Bioproduction

To overcome the low yields from natural sources, researchers are turning to metabolic engineering and synthetic biology to create microbial cell factories for the enhanced bioproduction of this compound and other valuable esters. The goal is to develop strains that can produce these compounds in high titers from renewable feedstocks. europa.eunih.gov

Promising microbial hosts include the yeast Saccharomyces cerevisiae and bacteria like Clostridia. cremeroleo.deresearchgate.net Yeast is a favorable host due to its robustness in industrial fermentation conditions, while Clostridia are advantageous for their ability to produce a wide range of precursor molecules. cremeroleo.deresearchgate.net

Several strategies are being employed to boost ester production:

Enzyme Engineering: Modifying key enzymes to enhance their catalytic efficiency, stability, or substrate specificity. A prime example is the engineering of CATs to create a more robust AAT platform, which led to a high conversion efficiency of over 95% for isoamyl acetate (B1210297). europa.eu

Pathway Engineering: This involves redirecting metabolic flux towards the desired precursors (2-methylbutanol and decanoyl-CoA). Techniques include overexpressing genes for rate-limiting enzymes and deleting genes of competing pathways that drain the precursor pool. researchgate.net

Host Engineering: Developing and optimizing microbial chassis using advanced synthetic biology tools like CRISPR/Cas systems for precise genome editing. cremeroleo.de This allows for the creation of strains specifically designed for high-yield ester production. nih.gov

Table 1: Metabolic Engineering Strategies for Enhanced Ester Bioproduction

StrategyApproachExample/OrganismKey FindingReference
Enzyme EngineeringEngineering of chloramphenicol acetyltransferases (CATs) to function as robust alcohol acyltransferases (AATs).Various microbial hostsAchieved >95% (mol/mol) conversion efficiency for isoamyl acetate; enzymes are thermostable and versatile. europa.eu
Pathway EngineeringOverexpression of key enzymes and elimination of competing pathways.Yeast (Saccharomyces cerevisiae)Boosts the production of fatty acid-derived compounds by increasing the precursor pool. researchgate.net
Host EngineeringDevelopment of clostridial chassis using synthetic biology tools (e.g., CRISPR/Cas).ClostridiaLeverages the natural ability of Clostridia to produce diverse precursors for ester synthesis. cremeroleo.de
Artificial ConsortiaAssigning different tasks in the synthesis pathway to different members of a mixed culture.Clostridial consortiaReduces metabolic burden on a single strain and can increase product diversity and efficiency. cremeroleo.de

Development of Advanced Biomimetic and Sustainable Synthesis Routes

The chemical synthesis of esters is evolving to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. thegoodscentscompany.com These principles include using renewable feedstocks, employing safer solvents, reducing energy consumption, and utilizing catalytic rather than stoichiometric reagents. researchgate.net

Advanced and sustainable synthesis routes for esters like this compound include:

Biocatalysis: Using isolated enzymes (such as lipases) or whole-cell biocatalysts to perform the esterification reaction. This approach offers high selectivity and operates under mild conditions, reducing energy use and by-product formation. thegoodscentscompany.com Lipase-catalyzed production of fatty acid alkyl esters (FAAEs) is a well-established green method. acs.org

Electrochemical Synthesis: Employing electricity as a "reagent" to drive chemical reactions. This method can replace harsh chemical oxidants and often uses environmentally benign solvents like water and acetone. nih.gov Recent work has demonstrated the successful synthesis of complex spirolactones using this clean, electrochemical approach. nih.gov

Novel Heterogeneous Catalysts: Developing solid catalysts that can be easily separated from the reaction mixture and reused. For instance, a magnetic biphasic catalyst (ZnO-Ni0.5Zn0.5Fe2O4) has been successfully used for FAAE production from residual oil, demonstrating a sustainable approach to waste valorization. acs.org

Alternative Energy Sources: Utilizing microwaves and ultrasound to accelerate reaction rates, which can lead to shorter reaction times and reduced energy consumption compared to conventional heating. thegoodscentscompany.com

These modern synthetic methods are moving away from traditional processes that often require high temperatures, hazardous solvents, and extensive purification steps. thegoodscentscompany.comirispublishers.com

Integration of Multi-Omics Technologies in Comprehensive Flavor Metabolomics Research

Understanding the complex process of flavor formation requires a holistic approach. The integration of multiple "omics" technologies is revolutionizing research into flavor metabolomics by providing a comprehensive view of the biological systems that produce compounds like this compound. researchgate.netthegoodscentscompany.com

Multi-omics combines several fields of study:

Genomics/Transcriptomics: Identifies the genes responsible for producing flavor-related enzymes and studies their expression levels under different conditions. researchgate.net

Proteomics: Analyzes the entire set of proteins (enzymes) present in a cell, confirming the functional output of gene expression.

Metabolomics: Provides a snapshot of all the small-molecule metabolites, including flavor compounds and their precursors, within a biological system. flavscents.com

Flavoromics: A specialized subset of metabolomics that focuses specifically on aroma and taste compounds.

By integrating these datasets, researchers can build a complete picture from the genetic blueprint to the final flavor profile. thegoodscentscompany.com For example, an integrated metabolome and transcriptome analysis of watermelon revealed direct links between the expression of specific alcohol dehydrogenase (ADH) genes and the formation of C9 alcohols and aldehydes, which are key aroma compounds. researchgate.net In mango research, a pathway-based metabolomics approach successfully elucidated the biosynthetic mechanisms of key flavor compounds by correlating precursors with final products. thegoodscentscompany.com

Advanced analytical techniques are crucial for these studies. Comprehensive two-dimensional gas chromatography (GC×GC–MS) has emerged as a powerful tool for untargeted metabolomics, capable of separating and identifying hundreds of volatile compounds in complex samples like wine and hops. nih.govcymitquimica.com This level of detail allows for a more accurate delineation of the microbial and molecular features that drive flavor formation. researchgate.net

Environmental Fate and Biogeochemical Cycling of Alkyl Esters in Specific Academic Contexts

As esters see wider industrial use, understanding their environmental impact is critical. Research into the environmental fate of alkyl esters often focuses on their biodegradability in environments like soil and marine sediments. rsc.orgmdpi.com The primary mechanism of degradation is hydrolysis by non-specific esterase enzymes, which are widely present in microorganisms. srce.hrfragranceu.com

Studies on alkyl esters used as synthetic base fluids in offshore drilling muds have provided specific insights into how chemical structure influences anaerobic biodegradation in marine sediments. rsc.orgmdpi.com Key findings indicate that both the chain length and the structure of the alcohol and acid components affect the rate and completeness of degradation.

Table 2: Influence of Ester Structure on Anaerobic Biodegradation in Marine Sediment

Structural FeatureObservationImplication for BiodegradabilityReference
Total Carbon NumberEsters with a total carbon count between 12 and 18 showed good biodegradability.Favorable rsc.orgmdpi.com
Branching in Alcohol MoietyThe presence of branching in the alcohol component was found to hinder biodegradation.Unfavorable rsc.orgmdpi.com
UnsaturationThe presence of an unsaturated bond in the acid or alcohol moiety increased biodegradability.Favorable rsc.orgmdpi.com

For this compound, these findings present a mixed outlook. Its total carbon number of 15 falls within the optimal range for degradation. rsc.orgmdpi.com However, its alcohol component, 2-methylbutanol, is branched, which has been shown to slow down the process. rsc.orgmdpi.com Therefore, while this compound is expected to be biodegradable, its persistence in anaerobic environments may be greater than that of its straight-chain isomers. The widespread occurrence of microbial esterases suggests that in many environments, degradation would be relatively rapid. srce.hrfragranceu.com

Exploration of Applications in Non-Food Material Science and Industrial Processes (e.g., Bio-Lubricants, Polymers)

The unique physicochemical properties of this compound and similar fatty acid esters make them suitable for a range of non-food industrial applications, moving them beyond their role as simple flavorings.

Bio-Lubricants and Metalworking Fluids: Fatty acid esters are increasingly used as base stocks for environmentally friendly lubricants and metalworking fluids. cremeroleo.dersc.org Their polarity allows them to form a strong lubricating film on metal surfaces, and their properties can be tailored by altering the alcohol and fatty acid components. rsc.orgsrce.hr Branched esters are particularly valued in lubricant formulations because they can improve low-temperature performance (lower pour point) and oxidative stability. The use of esters derived from renewable sources as "biolubricants" is a growing field, driven by their biodegradability and low toxicity compared to petroleum-based oils. srce.hrfragranceu.com

Polymers and Plasticizers: Esters are widely used as plasticizers to increase the flexibility of polymers like polyvinyl chloride (PVC). researchgate.net There is significant research into developing bio-based hyperbranched polyesters as safe, non-toxic alternatives to traditional plasticizers. researchgate.net In advanced materials science, branched alkyl esters have been incorporated as side chains in conjugated polymers. This side-chain engineering was shown to influence the molecular arrangement and improve the charge-transport properties of the polymers, making them suitable for applications like organic thin-film transistors. nih.gov

Solvents and Cleaning Agents: Due to their good solvency properties and low volatility, fatty acid esters are being developed as green alternatives to volatile organic compounds (VOCs) used in industrial cleaning processes, paints, and coatings. europa.euresearchgate.net

The versatility of the ester functional group, combined with the ability to source both the alcohol and acid moieties from renewable feedstocks, positions compounds like this compound as valuable platform chemicals for a sustainable chemical industry.

Q & A

Basic: What are the standard synthetic routes for 2-methylbutyl decanoate, and how can reaction efficiency be optimized?

This compound is synthesized via esterification between decanoic acid (capric acid) and 2-methylbutanol, typically catalyzed by acids (e.g., sulfuric acid) or enzymes. Microwave-assisted synthesis (200–400 W, solvent-free) offers a green alternative, reducing reaction time and improving yield . Optimization involves controlling molar ratios, temperature (80–120°C), and catalyst concentration. Post-synthesis purification via distillation or chromatography ensures high purity (>95% GC), as validated in solvent-free protocols .

Basic: How is this compound characterized structurally and quantitatively in laboratory settings?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify ester functional groups and branching in the 2-methylbutyl chain .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects impurities using retention indices and fragmentation patterns (e.g., m/z 186.29 for molecular ion) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester C=O stretching (~1740 cm⁻¹) and alkyl chain vibrations .

Basic: What is the natural occurrence of this compound, and how does this inform biological studies?

This compound is identified as a metabolite in human saliva and plant extracts, such as Angelica dahurica, suggesting roles in ecological signaling or traditional medicine . Its natural presence guides research into biosynthetic pathways and ecological interactions, such as insect attractants/repellents .

Advanced: What chromatographic techniques resolve this compound in complex matrices like biological fluids or food products?

  • HS-GC-IMS (Headspace Gas Chromatography-Ion Mobility Spectrometry) : Detects volatile esters in beer and saliva with high sensitivity (LOD ~0.1 ppb), differentiating isomers via drift time and retention indices .
  • HPLC with C18 Columns : Separates esters from non-volatile impurities using gradient elution (e.g., acetonitrile/water) and UV detection at 210 nm .
  • LC-MS/MS : Quantifies trace levels in pharmacokinetic studies, leveraging multiple reaction monitoring (MRM) for specificity .

Advanced: How do researchers address stability challenges and degradation pathways of this compound in pharmaceutical formulations?

Stability studies employ:

  • Forced Degradation : Hydrolysis under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify breakdown products like decanoic acid and 2-methylbutanol .
  • Chemometric Design : Mixture experimental designs optimize chromatographic separation of degradation impurities (e.g., Hypersil BDS C18 column with 3-µm particle size) .

Advanced: What experimental designs are used to study this compound’s interactions in multi-component formulations?

  • Compatibility Studies : Thermal analysis (DSC/TGA) assesses phase behavior with excipients (e.g., lipids), while FTIR monitors intermolecular interactions .
  • Drug-Delivery Systems : Encapsulation efficiency in liposomes or micelles is tested via dynamic light scattering (DLS) and in vitro release assays (e.g., dialysis membrane method) .

Advanced: How is this compound analyzed in aroma profiling, and what statistical tools interpret compositional differences?

  • PCA (Principal Component Analysis) : Differentiates beer types based on ester profiles (e.g., IPA vs. white beer) using HS-GC-IMS data, highlighting key markers like ethyl decanoate and 2-methylbutyl isobutyrate .
  • ANOVA : Tests significance of concentration variations across batches or storage conditions .

Advanced: What methodologies optimize this compound synthesis for scalability in academic research?

  • Response Surface Methodology (RSM) : Models effects of temperature, catalyst load, and microwave power on yield, identifying optimal conditions (e.g., 300 W, 1.5% H₂SO₄) .
  • Green Metrics : Solvent-free protocols and E-factors evaluate environmental impact, favoring microwave methods over traditional reflux .

Advanced: How do researchers reconcile contradictory data in quantification studies of this compound?

Discrepancies in GC-MS vs. LC-MS results arise from volatility differences or matrix interference. Cross-validation using internal standards (e.g., deuterated decanoate) and method optimization (e.g., derivatization for LC-MS) improve accuracy .

Advanced: What pharmacological interaction studies are relevant for this compound in drug development?

  • Cytochrome P450 Inhibition Assays : Microsomal incubations assess metabolic stability and drug-drug interaction risks (e.g., no significant inhibition of CYP3A4) .
  • Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts absorption potential, critical for topical or oral formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.